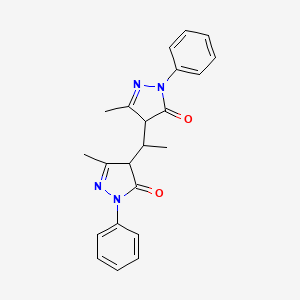
4,4'-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] is a chemical compound with the molecular formula C22H22N4O2 and a molecular weight of 374.436 g/mol . This compound is known for its unique structure, which includes two pyrazolone rings connected by an ethylidene bridge. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] typically involves the reaction of 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one with an appropriate ethylidene precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inflammatory response modulation .
Comparison with Similar Compounds
4,4’-Ethylidenebis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] can be compared with other similar compounds such as:
2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: A precursor in its synthesis with similar structural features.
4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Another pyrazolone derivative with different substituents.
5-Methyl-4-((4-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A compound with similar core structure but different functional groups.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-methyl-4-[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H22N4O2/c1-14(19-15(2)23-25(21(19)27)17-10-6-4-7-11-17)20-16(3)24-26(22(20)28)18-12-8-5-9-13-18/h4-14,19-20H,1-3H3 |
InChI Key |
XXUNMLVXMWONRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(C)C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


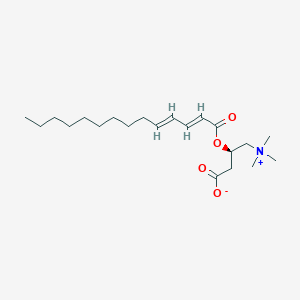
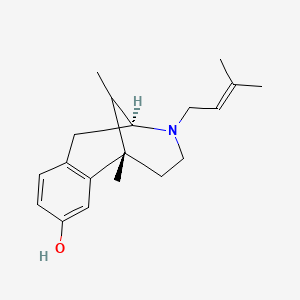
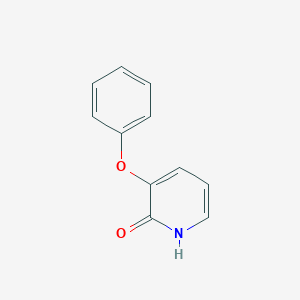
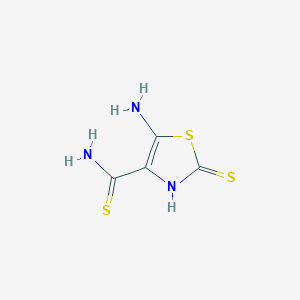


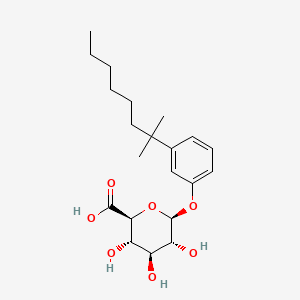
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
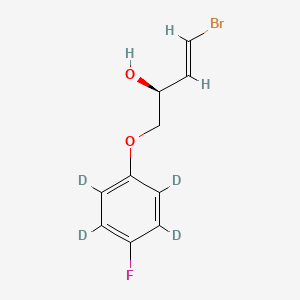
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)

